![molecular formula C20H17O4P B12469177 [2-(Diphenylphosphoryl)phenoxy]acetic acid](/img/structure/B12469177.png)
[2-(Diphenylphosphoryl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoroso)phenoxyacetic acid is an organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a diphenylphosphoroso group attached to a phenoxyacetic acid backbone
Vorbereitungsmethoden
The synthesis of 2-(diphenylphosphoroso)phenoxyacetic acid typically involves the reaction of sodium phenolate with sodium chloroacetate in hot water. The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond . The reaction can be summarized as follows:
-
Formation of Sodium Phenolate: : [ \text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} ]
-
Reaction with Sodium Chloroacetate: : [ \text{C}_6\text{H}_5\text{ONa} + \text{ClCH}_2\text{COONa} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COONa} + \text{NaCl} ]
-
Acidification: : [ \text{C}_6\text{H}_5\text{OCH}_2\text{COONa} + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{COOH} + \text{NaCl} ]
Analyse Chemischer Reaktionen
2-(Diphenylphosphoroso)phenoxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoroso group to phosphine.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoroso)phenoxyacetic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(diphenylphosphoroso)phenoxyacetic acid involves its interaction with molecular targets through its phosphoroso group. This group can form strong bonds with metal ions and other electrophilic centers, making it a useful ligand in coordination chemistry. The pathways involved in its action include the formation of stable complexes with metal ions, which can influence various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
2-(Diphenylphosphoroso)phenoxyacetic acid can be compared with other phenoxyacetic acid derivatives such as:
Phenoxyacetic Acid: A simpler compound without the phosphoroso group, used as a herbicide.
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a dichloro substitution on the phenoxy ring.
MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Another herbicide with a methyl and chloro substitution.
Eigenschaften
Molekularformel |
C20H17O4P |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
2-(2-diphenylphosphorylphenoxy)acetic acid |
InChI |
InChI=1S/C20H17O4P/c21-20(22)15-24-18-13-7-8-14-19(18)25(23,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,15H2,(H,21,22) |
InChI-Schlüssel |
YASCKQPLMKMQMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


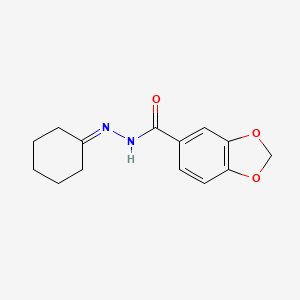
![2-(1,3-benzodioxol-5-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12469105.png)
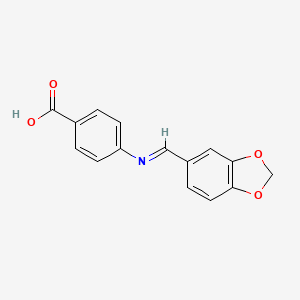
![5-({4-[(Hexyloxy)carbonyl]phenyl}amino)-5-oxopentanoic acid](/img/structure/B12469124.png)
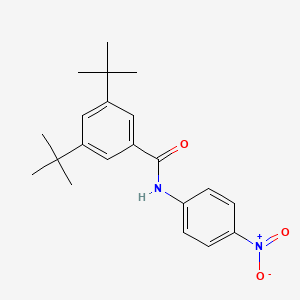
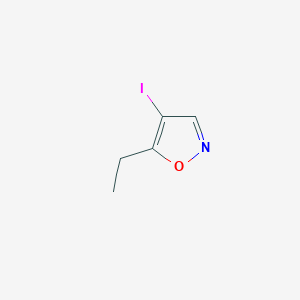
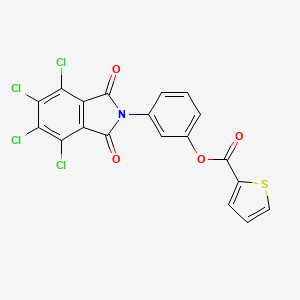
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12469153.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12469159.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12469160.png)
![sodium;2-[[(4R)-4-[(3R,5R,6S,8S,9S,10R,13S,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12469166.png)
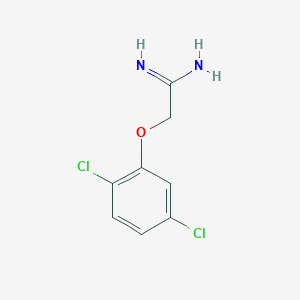

![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12469185.png)
